(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate

Bioconjugation Crosslinker Spacer Arm Protein-Protein Interaction

Generic crosslinker substitution often leads to steric hindrance or non-specific conjugation due to mismatched spacer lengths. Succinimidyl-3-(iodoacetamido)propionate fills the gap between SIA (1.5 Å) and SIAB (10.6 Å) with a ~6-7 Å aliphatic spacer. • Membrane-permeable (LogP 0.31) for direct live-cell intracellular crosslinking without permeabilization agents • Irreversible thioether bond resists retro-Michael degradation, ensuring complex stability during MS analysis • Defined spacer distance enables site-specific labeling for FRET and functional protein studies

Molecular Formula C9H11IN2O5
Molecular Weight 354.1 g/mol
CAS No. 150807-29-7
Cat. No. B126101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate
CAS150807-29-7
SynonymsSuccinimidyl-3-(iodoacetamido)propionate
Molecular FormulaC9H11IN2O5
Molecular Weight354.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI
InChIInChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
InChIKeyVXLZRIVUWUUBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinimidyl-3-(iodoacetamido)propionate: Heterobifunctional Crosslinker Overview


(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate, commonly designated Succinimidyl-3-(iodoacetamido)propionate, is a heterobifunctional crosslinking reagent that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with a sulfhydryl-reactive iodoacetyl group [1]. It possesses a C9 aliphatic spacer and a calculated LogP of 0.31, positioning it as a moderately hydrophobic, membrane-permeable linker with a spacer arm intermediate in length between the ultra-short SIA and the extended aromatic SIAB [2]. This molecular architecture is tailored for applications requiring a defined, non-cleavable distance constraint between conjugated biomolecules.

Heterobifunctional NHS ester / iodoacetyl reactivity
Membrane-permeable design for intracellular access
Intermediate-length aliphatic spacer arm for defined distance constraint

Succinimidyl-3-(iodoacetamido)propionate: Why It Cannot Be Substituted


The selection of a heterobifunctional crosslinker is dictated by the precise spatial and environmental constraints of the target conjugation [1]. Generic substitution among NHS-iodoacetyl reagents is invalid due to quantifiable differences in spacer arm length, which directly governs the permissible distance between reactive residues and the potential for steric hindrance. Furthermore, the compound's specific partition coefficient (LogP) and water insolubility confer a defined membrane permeability profile, which is not interchangeable with water-soluble sulfonated analogs like Sulfo-SIAB. The evidence presented below demonstrates that Succinimidyl-3-(iodoacetamido)propionate occupies a unique performance niche defined by its moderate (∼6-7 Å) aliphatic spacer and balanced hydrophobicity, which are not replicated by the ultra-short SIA (1.5 Å) or the extended aromatic SIAB (10.6 Å).

Target: Succinimidyl-3-(iodoacetamido)propionate
vs SIA Shorter spacer may restrict crosslink distance and increase steric hindrance 1.5 Å spacer not directly comparable for intermediate-distance conjugates
Target: Moderate aliphatic spacer
vs SIAB Extended aromatic spacer may introduce unwanted flexibility and higher hydrophobicity 10.6 Å spacer may shift crosslink geometry and conjugate properties
Target: Membrane-permeable (water-insoluble)
vs Sulfo-SIAB Sulfonated analog is membrane-impermeable; limited to extracellular targets Solubility profile directly determines intracellular applicability

Succinimidyl-3-(iodoacetamido)propionate: Crosslinker Comparison


Spacer Arm Length Advantage

Succinimidyl-3-(iodoacetamido)propionate incorporates a propanoate linker, placing its reactive centers at a distance comparable to its bromo-analog SBAP (6.2 Å) and the maleimide analog 3-Maleimidopropionic Acid NHS Ester (6.9 Å) . This positions it between the 1.5 Å spacer of SIA (N-Succinimidyl Iodoacetate) and the 10.6 Å spacer of SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate) . The intermediate length reduces steric hindrance compared to SIA while providing a more constrained crosslink than the flexible, extended SIAB [1].

Spacer Arm Length
Class-level
Target: ~6.2–6.9 Å (analog-based)
SIA: 1.5 Å; SIAB: 10.6 Å
Provides intermediate distance constraint for crosslinking
Calculated from structural analogs; experimental confirmation advised
Bioconjugation Crosslinker Spacer Arm Protein-Protein Interaction

Thioether Bond Stability Over Maleimide

The iodoacetyl group reacts with sulfhydryls to form a highly stable, irreversible thioether bond [1]. In contrast, maleimide-based linkers, while reacting faster, are susceptible to thiol exchange via retro-Michael addition and ring hydrolysis, leading to payload loss and off-target toxicity in antibody-drug conjugates [2]. This stability advantage is a class-level property of iodoacetyl-containing crosslinkers, including Succinimidyl-3-(iodoacetamido)propionate.

Thioether Stability
Class-level
Iodoacetyl: irreversible thioether bond
Maleimide: susceptible to retro-Michael and hydrolysis
Supports stable conjugation in thiol-rich environments
Long-term plasma stability requires independent validation
Antibody-Drug Conjugate ADC Linker Stability Thiol-Reactive Chemistry

Membrane Permeability for Intracellular Access

The calculated LogP of Succinimidyl-3-(iodoacetamido)propionate is 0.31 , indicating moderate hydrophobicity. This is higher than the ultra-short SIA (LogP -0.03) [1], yet not as high as extended aromatic linkers. Water-insoluble NHS-ester crosslinkers are generally membrane-permeable, allowing for intracellular conjugation . In contrast, sulfonated analogs like Sulfo-SIAB are water-soluble and membrane-impermeable, restricting their use to extracellular or cell-surface targets . The balanced LogP of the target compound supports efficient passive diffusion across cell membranes for intracellular protein labeling and crosslinking.

Membrane Permeability
Class-level
LogP 0.31, water-insoluble
Sulfo analogs: membrane-impermeable
Indicates passive membrane diffusion capability
LogP calculated; experimental permeability not reported
Intracellular Crosslinking Membrane Permeability LogP

Water Insolubility and Organic Solvent Compatibility

Succinimidyl-3-(iodoacetamido)propionate is water-insoluble and requires dissolution in organic solvents such as DMF or DMSO prior to aqueous conjugation . This property is shared with SIA and SIAB but distinguishes it from sulfonated, water-soluble reagents like Sulfo-SIAB. The requirement for organic co-solvent is directly linked to its membrane permeability: water-insoluble crosslinkers can passively diffuse across lipid bilayers, whereas water-soluble analogs are restricted to extracellular compartments [1]. This handling profile is a deliberate feature, not a limitation, for researchers targeting intracellular proteins.

Solubility Profile
Class-level
Insoluble in water; soluble in DMF/DMSO
Sulfo-SIAB: water-soluble
Requires organic co-solvent; supports intracellular access
Solvent compatibility may affect sensitive protein targets
Crosslinker Solubility Intracellular Labeling Organic Solvent Compatibility

Slower Kinetics, Higher Hydrolytic Stability

The iodoacetyl group reacts with sulfhydryls at pH >7.5 to form a thioether bond. While it reacts slower than maleimide-based reagents [1], it exhibits significantly lower susceptibility to hydrolysis, ensuring higher specificity and yield in aqueous buffers . This kinetic profile allows for controlled, stoichiometric labeling and reduces the risk of off-target alkylation that can occur with more reactive but less stable maleimides under certain conditions [2].

Reaction Kinetics
Class-level
Iodoacetyl: slower reaction, lower hydrolysis
Maleimide: faster, prone to ring hydrolysis
Enables controlled labeling with reduced hydrolysis risk
Reaction conditions (pH, temperature) influence specificity
Crosslinker Reactivity Thiol Alkylation Reaction Kinetics

Succinimidyl-3-(iodoacetamido)propionate: Application Scenarios


Intracellular PPI Mapping and XL-MS

The moderate (∼6-7 Å) spacer arm provides a defined distance constraint for capturing direct protein-protein interactions, avoiding the 'zero-length' restriction of SIA (1.5 Å) and the excessive flexibility of SIAB (10.6 Å). Its membrane permeability, conferred by water insolubility and a LogP of 0.31 , enables direct addition to live cells for intracellular crosslinking without the need for permeabilization agents. The stable thioether bond ensures that crosslinked complexes remain intact during cell lysis and subsequent MS analysis [1].

ADC Linker with Enhanced Plasma Stability

In ADC development, linker stability in circulation is critical to prevent premature payload release. The iodoacetyl group of Succinimidyl-3-(iodoacetamido)propionate forms an irreversible thioether bond with engineered cysteine residues on the antibody, which is resistant to the retro-Michael degradation observed with maleimide linkers [2]. The moderate spacer length can be advantageous for conjugating hydrophobic payloads where a short linker is preferred to minimize aggregation, while still providing sufficient distance to alleviate steric hindrance.

Site-Specific Protein Labeling

For labeling proteins with single cysteine mutations, the controlled reactivity of the iodoacetyl group allows for stoichiometric modification with minimal off-target labeling. The slower reaction kinetics compared to maleimide [3] provide a wider window for optimizing conjugation conditions to achieve high site-specificity. The moderate spacer arm ensures that the label is positioned at a defined distance from the protein surface, which can be critical for FRET-based assays or for maintaining the function of the labeled protein [4].

Application
Selection Property
Validation Focus
Intracellular crosslinking studies
Membrane-permeable, intermediate spacer
Crosslink distance constraint and membrane passage
ADC conjugate stability research
Stable thioether bond formation
Plasma stability and payload retention
Site-specific protein labeling
Controlled iodoacetyl reactivity
Labeling specificity and protein function retention
Research-use compound; validation under actual experimental conditions required.

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